Cas no 2173999-14-7 (ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate)

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate
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- インチ: 1S/C10H17NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h3,11H,1,4-8H2,2H3
- InChIKey: QGGUVLFMNZCCEJ-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC=C)(C(OCC)=O)C1
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1696034-1.0g |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 1g |
$743.0 | 2023-06-04 | |
Chemenu | CM465200-1g |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95%+ | 1g |
$822 | 2023-03-17 | |
Enamine | EN300-1696034-0.5g |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
Enamine | EN300-1696034-10.0g |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 10g |
$3191.0 | 2023-06-04 | |
Chemenu | CM465200-250mg |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95%+ | 250mg |
$353 | 2023-03-17 | |
Aaron | AR01FIOQ-50mg |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 50mg |
$265.00 | 2025-02-11 | |
Enamine | EN300-1696034-1g |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 1g |
$743.0 | 2023-09-20 | |
Aaron | AR01FIOQ-500mg |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 500mg |
$822.00 | 2025-02-11 | |
A2B Chem LLC | AY02574-100mg |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 100mg |
$306.00 | 2024-04-20 | |
Enamine | EN300-1696034-0.05g |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |
2173999-14-7 | 95% | 0.05g |
$174.0 | 2023-09-20 |
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylateに関する追加情報
Professional Introduction to Ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate (CAS No. 2173999-14-7)
Ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate, identified by its CAS number 2173999-14-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrrolidine class, which is widely recognized for its diverse biological activities and potential applications in drug development. The structural features of ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and cardiovascular disorders.
The pyrrolidine ring in ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate is a key pharmacophore that contributes to its biological activity. Pyrrolidine derivatives have been extensively studied for their roles in modulating various biological pathways. Recent research has highlighted the importance of this scaffold in the development of novel therapeutic agents. For instance, studies have demonstrated that pyrrolidine-based compounds can interact with specific enzymes and receptors, leading to potential therapeutic effects.
One of the most compelling aspects of ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate is its versatility in chemical synthesis. The presence of the ester group and the propenyl substituent provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has made it a popular choice for medicinal chemists working on the development of new drugs. The compound can be easily modified to create analogs with enhanced pharmacological properties, making it a valuable tool in drug discovery.
Recent advancements in computational chemistry have further enhanced the utility of ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These studies have shown that the compound can bind to specific proteins and enzymes, potentially leading to therapeutic benefits. The integration of computational methods with traditional synthetic approaches has accelerated the development of novel pyrrolidine derivatives.
The pharmaceutical industry has shown significant interest in ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate due to its potential applications in treating various diseases. For example, researchers have explored its use in developing treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems makes it a promising candidate for these conditions. Additionally, studies have indicated that it may have anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.
In conclusion, ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate (CAS No. 2173999-14-7) is a versatile and significant compound with numerous potential applications in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable intermediate in drug development. The ongoing research into this compound continues to uncover new possibilities for its use in treating various diseases, highlighting its importance in modern medicine.
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